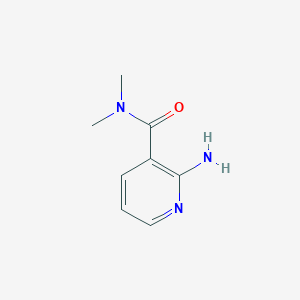

2-Amino-N,N-dimethylnicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N,N-dimethylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-11(2)8(12)6-4-3-5-10-7(6)9/h3-5H,1-2H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNEALCOXEDLQNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(N=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Chemical Transformations

Direct Synthesis Approaches to 2-Aminosulfonyl-N,N-dimethylnicotinamide

The industrial production of 2-aminosulfonyl-N,N-dimethylnicotinamide is a multi-step process that has been the subject of significant optimization to enhance yield, purity, and reaction kinetics.

Reaction Pathways Involving 2-Aminosulfonyl Chloride and N,N-Dimethylnicotinamide

A frequently employed pathway involves the initial formation of 2-aminosulfonyl chloride, which is then reacted with N,N-dimethylnicotinamide. The 2-aminosulfonyl chloride is typically generated from the reaction of 2-aminosulfonic acid with thionyl chloride. This intermediate is then coupled with N,N-dimethylnicotinamide in the presence of a base to facilitate the formation of the sulfonamide linkage.

Utilization of 2-Chloro-N,N-dimethylnicotinamide as a Primary Precursor

A predominant and mature industrial method for synthesizing 2-aminosulfonyl-N,N-dimethylnicotinamide starts with 2-chloro-N,N-dimethylnicotinamide as the primary precursor. google.com This pathway involves several key stages: sulfhydration, oxidation/chlorination, and amination. google.com

The synthesis commences with the reaction of 2-chloro-3-nicotinic acid with thionyl chloride to produce 2-chloro-3-nicotinoyl chloride. This is followed by a reaction with dimethylamine (B145610) to yield 2-chloro-N,N-dimethyl-3-nicotinamide. echemi.com This intermediate is then reacted with a mixture of sodium sulfide (B99878) and sulfur to form 2-mercapto-N,N-dimethyl-3-nicotinamide after acidification. echemi.com Subsequent chlorination of the mercapto compound generates the corresponding sulfonyl chloride, which is finally reacted with ammonia (B1221849) to produce 2-aminosulfonyl-N,N-dimethylnicotinamide. google.comechemi.com

The initial sulfhydration step, where the chlorine atom of 2-chloro-N,N-dimethylnicotinamide is substituted, has been a focus of process optimization. google.com

Process Optimization for Enhanced Reaction Kinetics and Product Purity

Efforts to improve the synthesis of 2-aminosulfonyl-N,N-dimethylnicotinamide have focused on overcoming limitations of traditional methods, such as long reaction times and lower yields. google.com One significant improvement involves the preparation of the sulfhydryl intermediate. By using sodium hydrosulfide (B80085) instead of sodium sulfide in the preparation of sodium polysulfide, the reaction speed is increased and side reactions are reduced. google.com

Further optimization includes adjusting reaction temperatures and times. For instance, in the reaction between 2-chloro-N,N-dimethylnicotinamide and sodium polysulfide, increasing the reaction temperature to 125-130 °C can shorten the reaction time from over 16 hours to 5-6 hours. google.com The molar ratio of 2-chloro-N,N-dimethylnicotinamide to sodium hydrosulfide has also been optimized to a range of 1:1.6-2.0. google.com These refinements not only enhance reaction kinetics but also improve the purity and yield of the final product, with purities of about 95% being achievable. google.com

The final amination step, where 2-chlorosulfonyl-3-N,N-dimethylnicotinamide is reacted with ammonia, is carefully controlled by maintaining the temperature between 0-20 °C to achieve a high yield of over 96%. google.com

Role as a Versatile Precursor in Complex Molecule Synthesis

The utility of 2-aminosulfonyl-N,N-dimethylnicotinamide extends to its function as a crucial building block in the synthesis of more complex and high-value chemical compounds, most notably in the agrochemical sector.

Synthesis of Sulfonylurea Herbicides: Nicosulfuron (B1678754) Synthesis Pathways

2-Aminosulfonyl-N,N-dimethylnicotinamide is a key intermediate in the industrial production of Nicosulfuron, a widely used sulfonylurea herbicide. google.comchemicalbook.com Nicosulfuron is valued for its high efficiency, low toxicity, and selectivity in controlling a broad spectrum of weeds in cornfields. google.comchemicalbook.com

The synthesis of Nicosulfuron involves the reaction of 2-aminosulfonyl-N,N-dimethylnicotinamide with a pyrimidine (B1678525) derivative. google.com Specifically, Nicosulfuron is synthesized through the addition reaction of 2-aminosulfonyl-N,N-dimethylnicotinamide with 2-[(carbamyl)sulfamic acid chloride]-4,6-dimethoxypyrimidine solid. google.com This reaction is typically carried out in an oxidation mixed system at temperatures ranging from 50 to 100 °C. google.com The primary degradation pathway of Nicosulfuron in the environment yields pyridinesulfonamide and 4,6-dimethoxy-2-aminopyrimidine. chemicalbook.com

The development of sulfonylurea herbicides like Nicosulfuron represents a significant application of 2-aminosulfonyl-N,N-dimethylnicotinamide, highlighting its importance in modern agriculture. nih.govnih.gov

Carbamate (B1207046) Methodologies for Nicosulfuron Formation

The synthesis of Nicosulfuron, a widely used sulfonylurea herbicide, can be achieved through pathways involving carbamate intermediates derived from 2-Amino-N,N-dimethylnicotinamide. lookchem.com A critical step in this process is the reaction of N,N-dimethyl-2-aminosulfonyl-picolinamide with reagents like methyl chloroformate. google.com This reaction leads to the formation of a sulfonylcarbamate intermediate, specifically [[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic acid ethyl ester. chemicalbook.com This carbamate is a key precursor that subsequently reacts with 2-amino-4,6-dimethoxypyrimidine (B117758) in a condensation reaction to yield the final Nicosulfuron product. lookchem.comgoogle.com The efficiency of this multi-step synthesis is crucial for the industrial production of the herbicide.

Table 1: Key Intermediates in Carbamate-based Nicosulfuron Synthesis

| Intermediate Name | CAS Number | Role in Synthesis |

| This compound | 112006-75-4 | Starting sulfonamide |

| [[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic acid ethyl ester | Not specified | Carbamate intermediate |

| 2-amino-4,6-dimethoxypyrimidine | 36315-01-2 | Condensation partner |

| Nicosulfuron | 111991-09-4 | Final product |

Isocyanate Condensation Reactions in Nicosulfuron Synthesis

An alternative and efficient route to Nicosulfuron and related compounds involves the use of isocyanate intermediates. While direct generation of an isocyanate from this compound is one possible pathway, related methods often involve the condensation of a sulfonyl isocyanate or a precursor with an amine. In a general sense, isocyanates derived from α-amino esters can undergo condensation reactions with hydrazines to form aminohydantoins. researchgate.net

In the context of Nicosulfuron synthesis, the core reaction involves the coupling of two key fragments: the pyridine (B92270) sulfonamide moiety and the pyrimidine amine moiety. The synthesis can be designed where an isocyanate derivative of one fragment reacts with the amino group of the other. A common industrial method involves reacting an intermediate derived from this compound with another amine-containing heterocyclic compound, such as 2-amino-4,6-dimethoxypyrimidine. google.com The condensation reaction, which forms the sulfonylurea bridge, is the defining step in this synthesis. lookchem.com The reaction is typically carried out in the presence of a base or catalyst to facilitate the coupling. google.com

Preparation of Sulfonamido Nucleoside Derivatives

The sulfonamide group is a significant pharmacophore, and its incorporation into nucleoside structures has led to the development of potent biological inhibitors. researchgate.net

Nucleophilic Attack in Anhydronucleosides Mediated by 2-Aminosulfonyl-N,N-dimethylnicotinamide

The synthesis of sulfonamido nucleoside derivatives can be achieved through the nucleophilic opening of anhydronucleoside rings. In this process, a sulfonamide, acting as the nucleophile, attacks an electrophilic carbon atom of the strained anhydronucleoside ring. While specific examples detailing the use of 2-Aminosulfonyl-N,N-dimethylnicotinamide itself as the nucleophile are not prevalent in the provided context, the general mechanism is well-established for creating nucleoside derivatives bearing a sulfonamide scaffold. nih.gov The reaction involves the activation of the sulfonamide nitrogen, often with a base, to enhance its nucleophilicity, enabling it to attack the anhydro-linkage and form a new carbon-nitrogen bond, thus tethering the sulfonamide moiety to the sugar part of the nucleoside.

Structural Characterization of Synthesized Derivatives in Reaction Contexts

The structural confirmation of newly synthesized sulfonamide derivatives, including potential nucleoside analogs, is paramount. A combination of spectroscopic and analytical techniques is employed for unambiguous characterization. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental tools. In ¹H NMR, characteristic chemical shifts and coupling constants reveal the proton environment, confirming the successful coupling of the sulfonamide and the nucleoside. For instance, the appearance of signals corresponding to both the pyridine and the sugar-base moieties, along with the disappearance of the starting material signals, indicates product formation. researchgate.net

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, which in turn confirms its molecular formula. researchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy helps in identifying the functional groups present in the molecule. Characteristic absorption bands for the sulfonamide group (S=O stretching) and other functionalities like C=O and N-H bonds provide evidence for the desired structure. researchgate.net

X-ray Crystallography : For crystalline products, single-crystal X-ray diffraction provides the definitive three-dimensional structure, confirming connectivity and stereochemistry.

Table 2: Spectroscopic Data for a Representative Sulfonamide Derivative

| Technique | Observation | Interpretation |

| ¹H NMR | Signals for aromatic, sugar, and amide protons with appropriate integration and splitting patterns. | Confirms the presence and connectivity of the different molecular fragments. researchgate.net |

| ¹³C NMR | Resonances corresponding to all unique carbon atoms in the molecule. | Verifies the carbon skeleton of the final compound. researchgate.net |

| HRMS | Measured m/z value matches the calculated value for the expected molecular formula. | Unambiguously determines the elemental composition. researchgate.net |

| IR (cm⁻¹) | Characteristic bands for S=O (sulfonamide), C=O (amide), and N-H groups. | Confirms the presence of key functional groups. researchgate.net |

Formation of Diverse Organic Amino Sulfur Acyl Compounds (e.g., Sulfonamides, Sulfonamide Esters, Sulfonamide Ketones)

2-Aminosulfonyl-N,N-dimethylnicotinamide serves as a valuable reagent for the synthesis of a variety of organic amino sulfur acyl compounds. The reactivity of the sulfonamide group allows for its elaboration into more complex structures.

Sulfonamides : The primary sulfonamide group (-SO₂NH₂) of 2-Aminosulfonyl-N,N-dimethylnicotinamide can be further functionalized. For example, N-alkylation or N-arylation reactions can be performed to produce secondary or tertiary sulfonamides. These reactions typically involve treating the sulfonamide with an alkyl or aryl halide in the presence of a base. nih.gov

Sulfonamide Esters : While not a direct transformation of the parent compound, related sulfonyl chlorides are key precursors to sulfonamide esters. The synthesis of the parent 2-Aminosulfonyl-N,N-dimethylnicotinamide itself proceeds through a sulfonyl chloride intermediate. google.com This reactive intermediate can be treated with alcohols to form sulfonamide esters.

Sulfonamide Ketones : N-sulfinyl β-amino ketone ketals, derived from sulfinimines, are known to undergo intramolecular cyclization reactions to form complex heterocyclic ketones. nih.gov While a direct route from this compound is not specified, its core structure can be incorporated into synthetic strategies targeting novel ketone-containing molecules. The synthesis of N-acylsulfenamides from primary sulfonamides and N-thiosuccinimides provides another route to related sulfur-nitrogen compounds. nih.gov

Chemical Reactivity Profiles and Mechanistic Investigations

Degradation Pathways and Environmental Dissipation Studies

The dissipation of parent sulfonylurea herbicides like nicosulfuron (B1678754) in the environment is a critical area of study, as it dictates the formation and persistence of metabolites such as 2-Amino-N,N-dimethylnicotinamide. Degradation can occur through abiotic pathways like hydrolysis and photolysis, as well as through biotic pathways involving microbial activity. researchgate.netoup.com

Photolytic Transformation Processes

Photodegradation, or photolysis, is another abiotic process contributing to the transformation of nicosulfuron in the environment, particularly in aqueous solutions and on soil surfaces. researchgate.netoup.com Exposure to simulated sunlight can induce the degradation of nicosulfuron, leading to the formation of several transformation products. nih.govresearchgate.net

Microbial Biodegradation Processes

Microbial activity is a crucial factor in the dissipation of sulfonylurea herbicides from soil and water. researchgate.net Various bacteria and fungi have been identified that can degrade nicosulfuron, often through a co-metabolic process where the herbicide is broken down in the presence of another carbon source, like glucose. frontiersin.orgnih.govnih.gov The primary pathway for microbial degradation mirrors that of chemical hydrolysis, beginning with the cleavage of the sulfonylurea bridge. researchgate.netnih.gov

The central mechanism in the biodegradation of nicosulfuron and related sulfonylurea herbicides is the enzymatic hydrolysis of the sulfonylurea bridge. nih.govfrontiersin.org This cleavage breaks the molecule into two main parts: the pyridine (B92270) moiety and the pyrimidine (B1678525) moiety. researchgate.net Numerous microbial strains, including species of Pseudomonas, Alcaligenes, Klebsiella, and the fungus Plectosphaerella cucumerina, have been shown to perform this action. researchgate.netnih.govfrontiersin.orgnih.govacs.org The reaction breaks the C-N, C-S, or S-N bonds within the bridge structure, leading to the formation of this compound and 2-amino-4,6-dimethoxypyrimidine (B117758). researchgate.netmdpi.com Some bacterial processes are initiated by an acidification of the local environment (e.g., through the secretion of organic acids), which accelerates the chemical hydrolysis of the bridge, subsequently allowing for enzymatic attack. nih.govnih.gov

Specific enzymes are responsible for catalyzing the degradation of sulfonylurea herbicides. Recent proteomic studies have implicated several enzyme classes in the biodegradation of nicosulfuron.

Cytochrome P450 monooxygenases (P450s) are a versatile family of enzymes known for their role in metabolizing xenobiotics, including herbicides. frontiersin.orgijpras.com In the context of nicosulfuron degradation by the fungus Talaromyces flavus, P450s are believed to be involved in reactions such as the hydroxylation of the pyrimidine ring, which is a subsequent step after the initial bridge cleavage. nih.govresearchgate.net While P450s are primarily known for oxidative reactions, they can also perform reductive reactions under certain conditions, which could play a role in the breakdown of various pollutants. frontiersin.org

A novel finding has associated Glycosylphosphatidylinositol transaminase (GPI-T) with the initial hydrolytic cleavage of the nicosulfuron bridge. nih.govresearchgate.net A significant upregulation of GPI-T was observed during the biodegradation of nicosulfuron by Talaromyces flavus, suggesting its direct role in breaking the molecule into this compound and 2-amino-4,6-dimethoxypyrimidine. nih.govresearchgate.net This was the first time this enzyme class has been linked to sulfonylurea hydrolysis. nih.govresearchgate.net

Other enzymes identified in the degradation of nicosulfuron include esterases (such as SulE) and hydrolases like the manganese ABC transporter. researchgate.netnih.govacs.org

The analysis of metabolites from microbial degradation confirms the primary pathway and reveals subsequent transformation steps. The two most consistently identified major metabolites resulting from the initial cleavage of nicosulfuron are:

This compound (also named 2-aminosulfonyl-N,N-dimethylnicotinamide or ASDM). researchgate.netnih.govfrontiersin.orgnih.gov

2-amino-4,6-dimethoxypyrimidine (ADMP). researchgate.netnih.govfrontiersin.orgnih.gov

Following the initial hydrolysis, these primary metabolites can undergo further degradation. For instance, the ADMP moiety can be subject to O-dealkylation to form products like 4,6-dihydroxypyrimidine. nih.gov The degradation cascade can also involve more complex reactions like hydroxylation and the opening of the pyrimidine ring. nih.govresearchgate.net Some studies have also identified minor metabolites that result from a "Smile contraction rearrangement" of the sulfonylurea bridge instead of a clean cleavage. nih.govfrontiersin.orgnih.govresearchgate.net

Table 2: Key Metabolites Identified in the Biodegradation of Nicosulfuron

| Metabolite Name | Alternative Name / Abbreviation | Formation Pathway | Reference |

|---|---|---|---|

| This compound | ASDM, M1, 2-aminosulfonyl-N,N-dimethylnicotinamide | Primary cleavage of sulfonylurea bridge | researchgate.netnih.govfrontiersin.orgnih.gov |

| 2-amino-4,6-dimethoxypyrimidine | ADMP, M3 | Primary cleavage of sulfonylurea bridge | researchgate.netnih.govfrontiersin.orgnih.gov |

| 4,6-dihydroxypyrimidine | M2 | O-dealkylation of ADMP | nih.gov |

| 2-(1-(4,6-dimethoxy-pyrimidin-2-yl)-ureido)-N,N-dimethyl-nicotinamide | N3, M4 | Contraction of sulfonylurea bridge | nih.govfrontiersin.orgresearchgate.net |

Influence of Environmental Parameters (e.g., pH, nutrient availability) on Degradation Kinetics

No specific studies on the degradation kinetics of this compound under varying pH or nutrient conditions were identified. In general, the degradation of pyridine and its derivatives can be influenced by microbial activity in soil and water. nih.govasm.orgnih.govresearchgate.netnih.gov The amide bond in the molecule could be susceptible to hydrolysis, a reaction that is typically pH-dependent for amides and peptides, often catalyzed by acid or base. uregina.canih.govnih.gov Photodegradation is another possible pathway for aminopyridine compounds. nih.gov

Intramolecular Contraction and Rearrangement Reactions (e.g., Smile Contraction)

The Smiles rearrangement is a known intramolecular nucleophilic aromatic substitution that occurs in appropriately substituted aromatic systems. wikipedia.org While this rearrangement has been observed in aminopyridine sulfide (B99878) systems, there is no specific mention of this compound undergoing this or similar intramolecular contractions in the reviewed literature. acs.orgacs.orgcdnsciencepub.com

Reactivity in Derivatization and Functionalization Reactions

Nucleophilic Reactivity in Organic Transformations

The 2-amino group of the pyridine ring is generally nucleophilic. For 2-aminopyridines, nucleophilic aromatic substitution (SNAr) reactions are a common method for functionalization. researchgate.netthieme-connect.dethieme-connect.comresearchgate.net The nitrogen atom of the amino group can attack electrophilic centers. The pyridine ring itself is electron-deficient, which generally favors nucleophilic attack at the 2- and 4-positions. stackexchange.com

Formation of Chemical Conjugates and Adducts

The synthesis of various derivatives of 2-aminonicotinamide implies the formation of new chemical bonds, which can be considered a form of conjugation. nih.govnih.govorientjchem.org However, specific studies detailing the formation of well-defined chemical conjugates or adducts with other molecules for specific purposes were not found for this compound.

Impact of Substituent Variations on Reactivity and Selectivity

While various substituted 2-aminonicotinamide derivatives have been synthesized, a systematic study on how different substituents on the this compound core affect its reactivity and the selectivity of its reactions is not available in the public domain. Such studies are crucial for understanding structure-activity relationships.

Due to the lack of specific research data for this compound in the specified areas, it is not possible to generate the detailed, data-driven article as requested. Further experimental research would be required to elucidate the specific chemical reactivity profiles and degradation pathways of this compound.

Based on a comprehensive search of available scientific literature and chemical databases, there is currently insufficient public data to generate a detailed article on the chemical compound “this compound” that meets the specific requirements of the requested outline.

Searches for this compound consistently yield information for a structurally related but distinct molecule, 2-Aminosulfonyl-N,N-dimethylnicotinamide . google.comchemicalbook.comsigmaaldrich.com This other compound, which contains a sulfonamide (-SO₂NH₂) group instead of an amino (-NH₂) group at the 2-position of the pyridine ring, is a known intermediate in the synthesis of the herbicide nicosulfuron. google.com

However, specific experimental data pertaining to the advanced spectroscopic and computational analysis of This compound itself—including NMR, Mass Spectrometry, IR/Raman, UV-Vis, X-ray crystallography, and molecular modeling studies—are not available in the public domain. While general principles of these analytical techniques are well-documented for similar structures, such as other 2-aminonicotinamide derivatives and N,N-dimethyl amides, applying that information here would be speculative and would not adhere to the strict focus on the specified compound. nih.govuq.edu.aunih.gov

Due to the lack of specific research findings and data tables for "this compound," it is not possible to construct the professional, authoritative, and scientifically accurate article as requested.

Advanced Spectroscopic Characterization and Computational Chemical Analysis

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structures

Density Functional Theory (DFT) has become a mainstay in quantum chemistry for its balance of accuracy and computational efficiency, making it highly effective for studying molecules of chemical and biological interest. nih.gov The B3LYP hybrid functional, which incorporates a portion of exact exchange from Hartree-Fock theory with DFT exchange and correlation, is frequently used. nih.gov When paired with a robust basis set like 6-311++G(d,p), this method can accurately predict molecular geometries and electronic properties. nih.govresearchgate.net

The first step in a DFT study is the optimization of the molecular geometry to find the lowest energy conformation of the molecule. This process determines key structural parameters. For 2-Amino-N,N-dimethylnicotinamide, the optimized geometry would reveal the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.

Table 1: Representative Predicted Geometrical Parameters for this compound using DFT/B3LYP Note: This data is representative of values expected for the nicotinamide (B372718) scaffold based on computational studies of similar molecules.

| Parameter | Bond/Atoms | Predicted Value |

|---|---|---|

| Bond Lengths | C-C (ring) | ~1.39 Å |

| C-N (ring) | ~1.34 Å | |

| C-C (amide) | ~1.51 Å | |

| C=O (amide) | ~1.24 Å | |

| C-N (amide) | ~1.36 Å | |

| Bond Angles | C-N-C (ring) | ~117° |

| N-C-C (ring) | ~123° | |

| C-C=O (amide) | ~121° | |

| O=C-N (amide) | ~122° |

| Dihedral Angle | N(ring)-C-C-N(amide) | ~30-50° |

Hartree-Fock (HF) Methods in Comparative Computational Analysis

The Hartree-Fock (HF) method is a foundational ab initio technique in computational chemistry. mdpi.com It solves the Schrödinger equation for a many-electron system by approximating the wavefunction as a single Slater determinant, which represents the electrons occupying a set of molecular orbitals. mdpi.com A key limitation of the HF method is that it does not account for electron correlation—the way electrons dynamically avoid each other.

Despite this limitation, HF calculations are valuable for comparative analysis. By comparing the results from HF with those from DFT, which includes a degree of electron correlation, researchers can assess the importance of correlation effects on the properties of a molecule like this compound. HF often serves as a baseline or starting point for more advanced, correlation-corrected calculations.

Conformational Analysis and Potential Energy Surface Mapping

Molecules with rotatable single bonds, such as the one connecting the pyridine (B92270) ring to the amide group in this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis is the study of the energies of these different arrangements to identify the most stable conformer. nih.gov

This analysis is typically performed by systematically rotating one or more key dihedral angles and calculating the molecule's energy at each step using a method like DFT. The resulting plot of energy versus dihedral angle is known as a potential energy surface (PES) scan. The minima on this surface correspond to stable conformers, with the lowest point being the global minimum energy structure. This process is crucial for understanding the molecule's preferred shape, which influences its interactions with other molecules.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Levels, Atomic Charge Distribution)

The electronic structure of a molecule governs its reactivity. Key descriptors include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as frontier molecular orbitals. The HOMO energy (EHOMO) relates to the ability to donate an electron, while the LUMO energy (ELUMO) relates to the ability to accept an electron.

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. nih.gov A large gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net

Table 2: Representative Predicted Frontier Orbital Energies for this compound Note: This data is representative of values expected for similar aromatic amides based on DFT calculations.

| Parameter | Predicted Value (eV) | Significance |

|---|---|---|

| EHOMO | ~ -6.5 eV | Electron-donating capability |

| ELUMO | ~ -1.2 eV | Electron-accepting capability |

Another vital aspect of electronic structure is the distribution of atomic charges. Mulliken population analysis is a common method for calculating the partial charge on each atom in a molecule. uni-muenchen.de These charges reveal the electrostatic potential of the molecule, identifying electron-rich (negative charge) and electron-poor (positive charge) regions. In this compound, one would expect the electronegative oxygen and nitrogen atoms to carry negative charges, while hydrogen and some carbon atoms would be positively charged. researchgate.net

Table 3: Representative Mulliken Atomic Charges for this compound Note: This data is representative of charges expected for the constituent atoms based on computational studies of analogous functional groups.

| Atom | Predicted Mulliken Charge (a.u.) |

|---|---|

| O (carbonyl) | -0.55 |

| N (ring) | -0.60 |

| N (amino) | -0.75 |

| N (dimethyl) | -0.40 |

| C (carbonyl) | +0.45 |

Theoretical Prediction of Thermodynamic Properties (e.g., Enthalpies, Entropies)

Computational frequency calculations, performed after geometry optimization, are not only used to confirm that the structure is a true energy minimum but also to predict key thermodynamic properties. explorationpub.comnih.gov Using the principles of statistical mechanics, properties such as enthalpy (H), entropy (S), and Gibbs free energy (G) can be calculated at a given temperature.

These theoretical values are invaluable for understanding the stability of the molecule and predicting the thermodynamics of reactions in which it might participate. The standard molar heat capacity and enthalpy of formation are among the most fundamental thermodynamic properties that can be derived. chem-soc.si

Table 4: Representative Predicted Thermodynamic Properties at 298.15 K Note: This data is representative of values expected for a molecule of this size and complexity based on computational studies.

| Property | Predicted Value |

|---|---|

| Zero-point vibrational energy (ZPVE) | ~120 kcal/mol |

| Enthalpy (H) | ~130 kcal/mol |

| Entropy (S) | ~105 cal/mol·K |

Structure Activity Relationship Sar Studies of Derivatives

Correlations Between Structural Modifications and Chemical Behavior

The chemical behavior of 2-Amino-N,N-dimethylnicotinamide derivatives is intrinsically linked to the electronic and steric properties of the substituents on the pyridine (B92270) ring and the amide group. The 2-amino group and the pyridine ring nitrogen are key sites for chemical interactions, and their basicity and nucleophilicity are modulated by the presence of other functional groups.

Electron-donating groups (EDGs) attached to the pyridine ring, such as alkyl or alkoxy groups, increase the electron density on the ring and the exocyclic amino group. This enhancement of electron density generally leads to an increase in the basicity of the pyridine nitrogen and the 2-amino group, making them more nucleophilic. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) groups have the opposite effect. They decrease the electron density, thereby reducing the basicity and nucleophilicity of the nitrogen atoms. nih.gov

Table 1: Predicted Effects of Substituents on the Chemical Behavior of this compound Derivatives

| Substituent at Position 5 | Electronic Effect | Predicted Impact on Basicity of 2-Amino Group | Predicted Impact on Nucleophilicity |

| -H (unsubstituted) | Neutral | Baseline | Baseline |

| -CH3 (methyl) | Electron-Donating | Increase | Increase |

| -Cl (chloro) | Electron-Withdrawing | Decrease | Decrease |

| -NO2 (nitro) | Strongly Electron-Withdrawing | Significant Decrease | Significant Decrease |

| -OCH3 (methoxy) | Electron-Donating | Increase | Increase |

This table is illustrative and based on general chemical principles. Actual values would require experimental validation.

Impact of Structural Variations on Reactivity in Synthetic Applications

The reactivity of this compound derivatives in synthetic applications is a direct consequence of the structural modifications discussed above. The 2-aminopyridine (B139424) moiety is a versatile building block in organic synthesis, capable of participating in a variety of chemical transformations. sioc-journal.cn

The nucleophilicity of the 2-amino group is a key determinant of its reactivity. In reactions such as N-acylation, N-alkylation, and cyclization reactions to form fused heterocyclic systems, a more nucleophilic amino group will generally lead to faster reaction rates and higher yields. Therefore, derivatives with electron-donating substituents are expected to be more reactive in these transformations.

The reactivity of 2-aminopyridines can also be influenced by the reaction conditions. For example, in reactions with metal catalysts, the coordinating ability of the pyridine nitrogen and the amino group can be affected by substituents, which in turn influences the catalytic cycle. The presence of substituents on the pyridine ring or on the amino nitrogen does not fundamentally alter the course of reaction with ruthenium carbonyl clusters, but it does affect the fluxionality of the resulting complexes. rsc.org

Table 2: Predicted Reactivity of Substituted this compound Derivatives in Common Synthetic Reactions

| Substituent at Position 5 | Predicted Reactivity in N-Acylation | Predicted Reactivity in Electrophilic Aromatic Substitution |

| -H (unsubstituted) | Moderate | Moderate |

| -CH3 (methyl) | High | High |

| -Cl (chloro) | Low | Low |

| -NO2 (nitro) | Very Low | Very Low |

| -OCH3 (methoxy) | High | High |

This table provides a qualitative prediction of reactivity trends.

Relationship Between Molecular Structure and Susceptibility to Degradation

The stability of this compound and its derivatives is a critical factor, particularly for applications where long-term storage or use in specific environments is required. The primary degradation pathway for many nicotinamide-related compounds is hydrolysis. nih.gov

For instance, studies on nicotinamide (B372718) riboside chloride (NRCl), a related compound, have shown that it is a labile molecule that degrades, particularly in aqueous solutions and at elevated temperatures. nih.govfoodandnutritionresearch.net The degradation of NRCl proceeds via base-catalyzed hydrolysis to form nicotinamide and a sugar moiety. nih.gov This suggests that the amide bond in this compound could also be susceptible to hydrolysis under certain pH and temperature conditions.

The substituents on the pyridine ring can influence the rate of this degradation. Electron-withdrawing groups can make the carbonyl carbon of the amide more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide (B78521) ions, potentially accelerating hydrolysis. Conversely, electron-donating groups might be expected to slightly decrease the rate of hydrolysis by reducing the electrophilicity of the carbonyl carbon.

Table 3: Factors Influencing the Degradation of Nicotinamide Derivatives

| Factor | Impact on Degradation Rate | Reference |

| Increased Temperature | Increases degradation rate | nih.govmdpi.com |

| pH (Base-catalyzed) | Hydrolysis is a key degradation mechanism | nih.gov |

| Buffer System | Degradation rates vary in different buffers (e.g., Tris, HEPES, phosphate) | mdpi.com |

| Structural Modification | Hydrophobic modifications can increase stability in aqueous environments | nih.gov |

Methodological Advances in Analytical Chemistry and Detection

Chromatographic Methods for Separation and Identification (e.g., HPLC, LC)

High-Performance Liquid Chromatography (HPLC) and other liquid chromatography (LC) techniques are the cornerstone for the separation and identification of 2-Amino-N,N-dimethylnicotinamide. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, leveraging the compound's polarity.

A typical RP-HPLC method would involve a C18 column, which provides a non-polar stationary phase that effectively retains the compound from a polar mobile phase. ptfarm.plnih.gov Gradient elution is often employed, where the mobile phase composition is changed over the course of the analysis to ensure the effective separation of the target analyte from impurities and other matrix components. nih.gov The mobile phase commonly consists of an aqueous buffer (such as phosphate (B84403) or sodium acetate) and an organic modifier, typically acetonitrile (B52724) or methanol. ptfarm.plnih.govnih.gov The pH of the aqueous phase is a critical parameter that can be adjusted to optimize the retention and peak shape of the aminopyridine structure. nih.gov

For detection, a UV detector is commonly used, as the pyridine (B92270) ring in this compound provides strong chromophores. ptfarm.plresearchgate.net The detection wavelength is typically set around 254 nm or 260 nm to achieve high sensitivity. ptfarm.pl For more complex matrices or lower concentrations, coupling liquid chromatography with mass spectrometry (LC-MS or LC-MS/MS) offers superior specificity and sensitivity, allowing for definitive identification based on mass-to-charge ratio and fragmentation patterns. nih.gov

Table 1: Representative HPLC Conditions for Analysis of Nicotinamide-Related Compounds

| Parameter | Condition | Source(s) |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) | ptfarm.plnih.govnih.gov |

| Mobile Phase | A: Aqueous Buffer (e.g., Phosphate, Acetate) B: Acetonitrile or Methanol | ptfarm.plnih.govnih.gov | | Elution | Gradient | nih.gov | | Flow Rate | 1.0 - 1.5 mL/min | nih.govresearchgate.net | | Column Temperature | 35-50°C | nih.govresearchgate.net | | Detection | UV at ~254 nm or Mass Spectrometry (MS) | ptfarm.plresearchgate.net |

Quantitative Analysis Techniques for Compound Purity and Content Determination

Quantitative analysis is essential for determining the purity of this compound and its concentration in various preparations. HPLC methods, once developed, must be validated according to established guidelines to ensure they are accurate, precise, and reliable. researchgate.net

The validation process typically assesses several key parameters:

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. This is confirmed by analyzing a series of standards and demonstrating a high correlation coefficient (R² ≥ 0.99). researchgate.netnih.gov

Accuracy: The closeness of the test results to the true value, often determined by recovery studies where a known amount of the compound is spiked into a matrix and the percentage recovered is calculated. nih.govnih.gov

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). nih.govresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. researchgate.netresearchgate.net These are often established based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. researchgate.net

For reference, analytical standards of similar compounds, such as N,N-Dimethyl-2-sulfamoylnicotinamide, are available with a purity of ≥98.0% as determined by HPLC, highlighting the capability of the technique for purity assessment. sigmaaldrich.com

Table 2: Typical Method Validation Parameters for Quantitative HPLC Analysis

| Parameter | Typical Acceptance Criteria | Source(s) |

|---|---|---|

| Linearity (R²) | ≥ 0.99 | nih.gov |

| Accuracy (% Recovery) | 97.91% - 101.11% | nih.gov |

| Precision (% RSD) | ≤ 2.0% | nih.gov |

| LOD (Signal-to-Noise) | ~3:1 | researchgate.net |

| LOQ (Signal-to-Noise) | ~10:1 | researchgate.net |

Development of Strategies for Metabolite Profiling and Identification in Complex Matrices

Understanding the metabolic fate of this compound is critical for evaluating its biological activity and disposition. The study of its metabolism involves identifying and quantifying its metabolites in complex biological matrices such as plasma, urine, or tissue homogenates. nih.govnih.gov

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) is the premier technique for this purpose. nih.gov This approach allows for the detection of potential metabolites and their tentative identification based on accurate mass measurements, which provide information on their elemental composition. nih.gov

The metabolic pathways for this compound can be predicted based on the known biotransformations of nicotinamide (B372718) and related structures. Key metabolic reactions for nicotinamide include N-methylation, oxidation, and hydroxylation. nih.gov For instance, the enzyme nicotinamide N-methyltransferase (NNMT) catalyzes the methylation of nicotinamide to produce 1-methylnicotinamide (B1211872) (MNA), which is then further oxidized to metabolites like N-methyl-2-pyridone-5-carboxamide (N-Me-2PY) and N-methyl-4-pyridone-3-carboxamide (N-Me-4PY). nih.gov

Therefore, a metabolite profiling strategy for this compound would search for products resulting from:

N-demethylation: Removal of one or both methyl groups from the amide nitrogen.

Hydroxylation: Addition of a hydroxyl group to the pyridine ring.

N-oxidation: Oxidation of the pyridine nitrogen.

Conjugation: Phase II reactions such as glucuronidation or sulfation of hydroxylated metabolites.

The identification of these metabolites is confirmed by comparing their fragmentation patterns (MS/MS spectra) with those of reference standards, if available, or by detailed interpretation of the spectra. nih.gov This comprehensive profiling provides a detailed picture of the compound's biotransformation in biological systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-N,N-dimethylnicotinamide, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via dimethylation of 2-aminonicotinamide using methylating agents like methyl iodide under basic conditions (e.g., NaH in DMF). Post-synthesis, purity is validated using reversed-phase HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) and confirmed via -NMR (e.g., dimethyl singlet at δ 3.0–3.2 ppm) .

Q. How do experimental conditions affect the stability of this compound?

- Methodological Answer : Stability is pH-dependent; the compound degrades in acidic conditions (pH < 3) due to protonation of the amino group. Store at 4°C in inert atmospheres (argon) to prevent oxidation. Monitor degradation via LC-MS, observing m/z 180.1 [M+H] for intact compound versus fragments at m/z 136.0 (loss of dimethylamide) .

Q. What spectroscopic techniques are critical for structural elucidation?

- Methodological Answer : Use -NMR (DMSO-d) to identify aromatic protons (δ 7.2–8.5 ppm) and dimethylamide protons (δ 2.9–3.1 ppm). FT-IR confirms amide C=O stretching at ~1650 cm. High-resolution mass spectrometry (HRMS) validates molecular weight (CHNO: 181.0851 Da) .

Advanced Research Questions

Q. How does this compound interact with nicotinamide N-methyltransferase (NNMT) in metabolic studies?

- Methodological Answer : Utilize enzyme kinetics assays (e.g., UV-Vis at 340 nm for NADH depletion) to measure NNMT activity. Competitive inhibition is assessed by varying substrate (nicotinamide) and inhibitor concentrations. Molecular docking (AutoDock Vina) predicts binding affinity to NNMT’s active site (PDB: 3ROD) .

Q. What computational models predict the compound’s thermodynamic properties?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) estimate enthalpy of formation (ΔfH° = −245 kJ/mol) and Gibbs free energy (ΔG°). Compare with experimental data from NIST thermochemical tables .

Q. Can this compound serve as a precursor for metal-organic frameworks (MOFs) or coordination complexes?

- Methodological Answer : Test coordination with transition metals (e.g., Mn, Cu) in methanol/water solutions. Characterize complexes via UV-Vis (d-d transitions at 450–600 nm) and EPR spectroscopy. Single-crystal XRD confirms octahedral geometry .

Q. How do structural modifications influence its bioactivity in thrombosis models?

- Methodological Answer : Compare anti-thrombotic effects of this compound with 1-methylnicotinamide (MNA) in rodent models. Measure thromboxane B (TXB) via ELISA and platelet aggregation (turbidimetric assays). Dose-response curves (IC) identify potency differences .

Q. What regulatory considerations apply to derivatives of this compound in agrochemical research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.